magnesium;butoxybenzene;bromide
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Overview
Description
Magnesium;butoxybenzene;bromide is an organometallic compound that combines magnesium, butoxybenzene, and bromide. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;butoxybenzene;bromide can be synthesized through the reaction of butoxybenzene bromide with magnesium metal in an anhydrous ether solvent. The general reaction is as follows:
C6H5OCH2CH2Br+Mg→C6H5OCH2CH2MgBr
This reaction typically requires activation of the magnesium metal, which can be achieved by adding iodine or using sonication. The reaction is highly exothermic and should be carefully controlled to prevent runaway reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium;butoxybenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation and Reduction: Participates in redox reactions, although less commonly.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can react with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically requires anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formed through reactions with alkyl halides.
Scientific Research Applications
Magnesium;butoxybenzene;bromide is used in various scientific research applications, including:
Organic Synthesis: Widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Employed in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism of action of magnesium;butoxybenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the oxygen atom of butoxybenzene, increasing the nucleophilicity of the carbon atom bonded to bromide. This nucleophilic carbon can then attack electrophilic centers in other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of butoxybenzene.
Methylmagnesium Bromide: Contains a methyl group, offering different reactivity and selectivity.
Uniqueness
Magnesium;butoxybenzene;bromide is unique due to the presence of the butoxybenzene group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C10H13BrMgO |
---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
magnesium;butoxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-5,7-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PSXCIIKSULWLSB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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